3-Carbamoyl-2-(3-methylbutanamido)propanoic acid
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Overview
Description
3-Carbamoyl-2-(3-methylbutanamido)propanoic acid is a chemical compound with the molecular formula C9H16N2O4 and a molecular weight of 216.23 g/mol . It is also known by its synonym, L-Asparagine, N2-(3-methyl-1-oxobutyl)- . This compound is characterized by its unique structure, which includes a carbamoyl group and a 3-methylbutanamido group attached to a propanoic acid backbone .
Preparation Methods
The synthesis of 3-Carbamoyl-2-(3-methylbutanamido)propanoic acid involves several steps. One common synthetic route includes the reaction of L-asparagine with 3-methylbutanoyl chloride under controlled conditions to form the desired product . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Carbamoyl-2-(3-methylbutanamido)propanoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Carbamoyl-2-(3-methylbutanamido)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-(3-methylbutanamido)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes and biochemical reactions . The exact pathways and targets depend on the specific context in which the compound is used, such as in biological or chemical systems .
Comparison with Similar Compounds
3-Carbamoyl-2-(3-methylbutanamido)propanoic acid can be compared with other similar compounds, such as:
L-Asparagine: Shares a similar backbone but lacks the 3-methylbutanamido group.
N-Acetylasparagine: Contains an acetyl group instead of the 3-methylbutanamido group.
L-Glutamine: Similar in structure but has a different side chain.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-amino-2-(3-methylbutanoylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5(2)3-8(13)11-6(9(14)15)4-7(10)12/h5-6H,3-4H2,1-2H3,(H2,10,12)(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSGYRIMHGMCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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